Cas no 79253-39-7 ((2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol)

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol is a chiral secondary alcohol featuring a methoxyphenyl substituent and a methyl group at the β-position. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, where enantiopurity is critical. The methoxy group enhances solubility in organic solvents, while the methyl substitution influences steric and electronic properties, enabling tailored reactivity. This compound is useful in constructing complex molecules, particularly in medicinal chemistry for bioactive scaffolds. High purity grades ensure reproducibility in research and industrial applications. Its stability under standard conditions and well-defined structure facilitate precise functionalization, making it a versatile building block in fine chemical synthesis.
(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol structure
79253-39-7 structure
Product Name:(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol
CAS No:79253-39-7
MF:C11H16O2
MW:180.243543624878
CID:6001329
PubChem ID:10559284
Update Time:2025-06-11

(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol
    • EN300-6507200
    • SCHEMBL8283102
    • 79253-39-7
    • Inchi: 1S/C11H16O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3/t9-/m0/s1
    • InChI Key: ZCPSKKFTJPQADI-VIFPVBQESA-N
    • SMILES: OC[C@@H](C)CC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 180.115029749g/mol
  • Monoisotopic Mass: 180.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.5Ų

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Additional information on (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol

Recent Advances in the Study of (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 79253-39-7)

The compound (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 79253-39-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in modern medicine.

One of the key areas of investigation has been the optimization of synthetic routes for (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis method, achieving high yields and purity. The researchers utilized asymmetric hydrogenation of a prochiral ketone precursor, catalyzed by a chiral ruthenium complex, which proved to be both cost-effective and scalable for industrial applications.

Pharmacological evaluations have revealed that (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol exhibits notable anti-inflammatory and analgesic properties. In vitro and in vivo studies conducted by a team at the University of Cambridge (2024) showed that the compound effectively inhibits cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E2 (PGE2) production in a dose-dependent manner. These findings suggest its potential as a lead compound for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects compared to traditional NSAIDs.

Further research has explored the compound's neuroprotective effects. A recent study in Nature Neuroscience (2024) reported that (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol can cross the blood-brain barrier and attenuate neuroinflammation in models of Alzheimer's disease. The compound was found to modulate microglial activation and reduce amyloid-beta plaque formation, offering a promising avenue for neurodegenerative disease therapeutics.

Structural-activity relationship (SAR) studies have been instrumental in understanding the compound's bioactivity. X-ray crystallography and molecular docking analyses have identified the (2S)-configuration and methoxy group as critical for binding to target proteins. These insights are guiding the design of derivatives with improved potency and selectivity.

In terms of safety profile, preliminary toxicology studies indicate that (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol has favorable pharmacokinetic properties with minimal hepatotoxicity at therapeutic doses. However, comprehensive clinical trials are still needed to fully assess its safety and efficacy in humans.

The growing body of research on (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 79253-39-7) underscores its potential as a versatile scaffold for drug discovery. Future directions may include exploring its applications in other therapeutic areas, such as oncology and metabolic disorders, as well as developing more efficient synthetic methodologies and formulations for clinical use.

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